molecular formula C23H24N4O2S B11252642 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide

Cat. No.: B11252642
M. Wt: 420.5 g/mol
InChI Key: PCYKHQPEDNXVGE-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzofuran ring, a triazole ring, and a sulfanyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.

    Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through a nucleophilic substitution reaction using thiols.

    Final Coupling: The final step involves coupling the triazole derivative with the benzofuran and sulfanyl groups, followed by acylation to introduce the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran moiety, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, thiols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or benzofuran derivatives.

    Substitution Products: Various substituted benzofuran or triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the triazole ring, which is known for its antimicrobial and antifungal activities. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as drugs. The triazole ring is a common motif in many pharmaceuticals, and the presence of the benzofuran moiety may enhance its biological activity.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring may inhibit certain enzymes, while the benzofuran moiety could interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide lies in its specific combination of functional groups. The presence of both the benzofuran and triazole rings, along with the sulfanyl group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-butan-2-ylacetamide

InChI

InChI=1S/C23H24N4O2S/c1-4-16(3)24-21(28)14-30-23-26-25-22(27(23)18-11-9-15(2)10-12-18)20-13-17-7-5-6-8-19(17)29-20/h5-13,16H,4,14H2,1-3H3,(H,24,28)

InChI Key

PCYKHQPEDNXVGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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